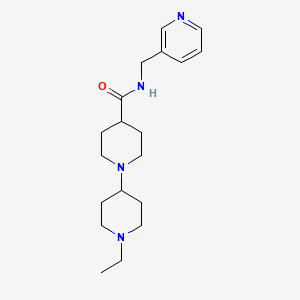
1-(3,4-dichlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as DCFP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DCFP was first synthesized in 1968 and has since been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of DCF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are essential for cell growth and proliferation. DCF has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division, as well as the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
DCF has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the modulation of immune system function. Additionally, DCF has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCF has several advantages for use in laboratory experiments, including its potent anti-cancer properties, its ability to induce apoptosis, and its potential therapeutic effects in various diseases. However, DCF also has several limitations, including its low solubility in water, which may limit its use in certain experiments, and its potential toxicity, which may require careful handling and monitoring.
Orientations Futures
There are several potential future directions for research on DCF, including its use as a therapeutic agent in cancer and other diseases, its potential applications in drug delivery systems, and its use as a tool for studying the mechanisms of cell growth and proliferation. Additionally, further research is needed to fully understand the mechanism of action of DCF and to identify potential side effects and toxicity concerns.
Méthodes De Synthèse
DCF is synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with ethyl glycinate to form an intermediate compound that is then cyclized using sodium ethoxide to form the final product.
Applications De Recherche Scientifique
DCF has been studied extensively for its potential applications in the field of medicine, particularly in the treatment of cancer. Research has shown that DCF has potent anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DCF has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c15-10-4-3-8(6-11(10)16)17-13(18)7-9(14(17)19)12-2-1-5-20-12/h3-4,6,9,12H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAAQKXLKUVXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B5178799.png)
![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)

![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
